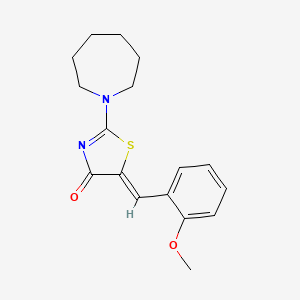

2-(1-azepanyl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-azepanyl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

Antiproliferative-Antimicrobial Properties and Structural Analysis : A study delved into the biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds with structural similarities to the mentioned chemical. It found that some derivatives exhibited high DNA protective ability against oxidative damage and showed strong antimicrobial activity against S. epidermidis. Specifically, certain compounds demonstrated cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells. This research underscores the relevance of 1,3,4-thiadiazole cores in pharmacology and the potential of structurally related compounds in therapeutic applications (Gür et al., 2020).

Photosensitizing Applications in Cancer Therapy

Photosensitizing Applications for Cancer Therapy : Another study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base. These derivatives demonstrated high singlet oxygen quantum yields, making them highly potent as Type II photosensitizers for photodynamic therapy in cancer treatment. The remarkable photophysical and photochemical properties of these compounds, particularly their high singlet oxygen quantum yield, underscore their potential application in treating cancer (Pişkin et al., 2020).

Structural and Molecular Studies

Crystal and Molecular Structures Analysis : Research analyzing the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones revealed significant insights into how methoxybenzyl derivatives impact solid-state molecular packing arrangements. Such studies are crucial for understanding the structural requisites for biological activity and could inform the design of new compounds with enhanced therapeutic efficacy (Khan et al., 2014).

Quantum Chemical Calculations

Quantum Chemical Calculations for Drug Development : A piece of research utilizing quantum chemical calculations explored the reactive properties and biological evaluation of Schiff bases tethered with 1,2,4-triazole and pyrazole rings. Such computational studies provide valuable insights into the reactive characteristics of these compounds, paving the way for their potential use in drug development and other applications. These calculations help in predicting the behavior of molecules in biological systems, facilitating the design of compounds with specific therapeutic targets (Pillai et al., 2019).

Propiedades

IUPAC Name |

(5Z)-2-(azepan-1-yl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-14-9-5-4-8-13(14)12-15-16(20)18-17(22-15)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQDPWCEYBBLY-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)